Molecular Weight and Heavy Atom Count Differentiation vs. Direct Azetidine-Imidazole Analog
The target compound exhibits a molecular weight of 308.4 g/mol, which is 14.05 g/mol higher than the directly attached imidazole analog (ChemDiv S695-2322, MW = 294.35 g/mol). This increase corresponds to the presence of one additional methylene (–CH₂–) group, which also adds one heavy atom to the scaffold (23 vs. 22 heavy atoms) [1]. The higher molecular weight places the target compound closer to the median of orally bioavailable drug space (~350 Da), while still remaining below the typical 500 Da cutoff, offering a balanced size for further optimization.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 308.4 g/mol (computed by PubChem 2.1) |
| Comparator Or Baseline | 294.35 g/mol (ChemDiv S695-2322, direct azetidine-imidazole attachment) |
| Quantified Difference | Δ = +14.05 g/mol (~4.8% increase) |
| Conditions | Calculated molecular weight; PubChem release 2021.05.07 vs. ChemDiv catalog data |
Why This Matters
The mass difference is precisely attributable to the methylene linker, which alters ligand efficiency metrics and enables tuning of molecular size without changing the core pharmacophore.
- [1] PubChem. '1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one.' PubChem CID 154583872. Accessed May 2026. View Source
